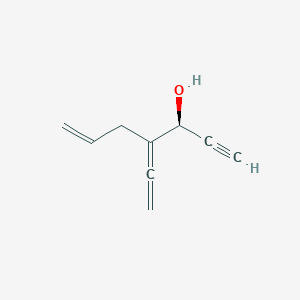
6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- is an organic compound with the molecular formula C9H10O. It is characterized by the presence of a heptenyl chain with an alkyne group and a hydroxyl group, making it a versatile molecule in organic synthesis and various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- typically involves the use of starting materials such as hept-1-en-5-yn-4-ol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to achieve high purity and yield. The use of advanced purification techniques such as distillation and chromatography is common to isolate the compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions can convert the alkyne group into an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes .
Wissenschaftliche Forschungsanwendungen
6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and alkyne groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hepten-3-yn-1-ol: Similar in structure but differs in the position of the hydroxyl group.
3-Methyl-6-hepten-1-yn-3-ol: Contains a methyl group, which alters its chemical properties and reactivity.
Uniqueness
6-Hepten-1-yn-3-ol, 4-ethenylidene-, (3S)- is unique due to its specific stereochemistry and the presence of both an alkyne and a hydroxyl group. This combination of functional groups makes it a valuable compound in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
651020-64-3 |
|---|---|
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
InChI |
InChI=1S/C9H10O/c1-4-7-8(5-2)9(10)6-3/h3-4,9-10H,1-2,7H2/t9-/m0/s1 |
InChI-Schlüssel |
DCOLXHNIBNMEQC-VIFPVBQESA-N |
Isomerische SMILES |
C=CCC(=C=C)[C@H](C#C)O |
Kanonische SMILES |
C=CCC(=C=C)C(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
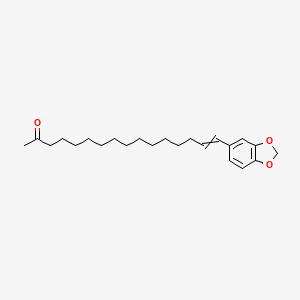
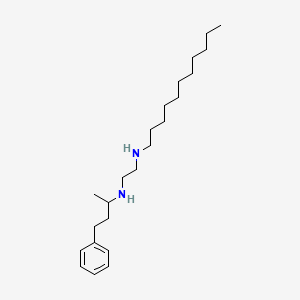
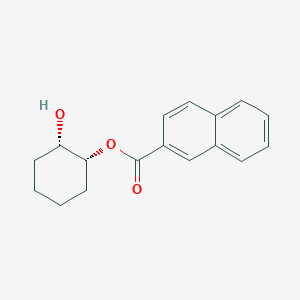
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B14215678.png)

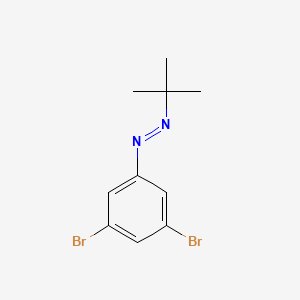
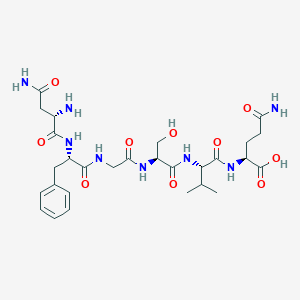
![1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14215709.png)
![4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole](/img/structure/B14215717.png)
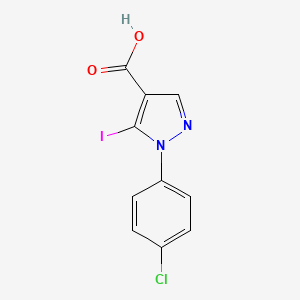
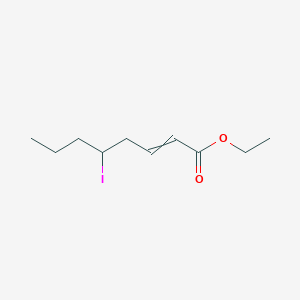
![[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile](/img/structure/B14215721.png)
![N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14215731.png)
